molecular formula C11H22N2O3 B15218056 tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate

tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate

Cat. No.: B15218056
M. Wt: 230.30 g/mol
InChI Key: RWHWQYHAAZNWAO-BDAKNGLRSA-N
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Description

tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (((3R,4R)-3-hydroxypiperidin-4-yl)methyl)carbamate include:

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[[(3R,4R)-3-hydroxypiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1

InChI Key

RWHWQYHAAZNWAO-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCNC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1O

Origin of Product

United States

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